molecular formula C11H15NO2 B8122854 Methyl 3-(2-aminopropyl)benzoate

Methyl 3-(2-aminopropyl)benzoate

Cat. No.: B8122854
M. Wt: 193.24 g/mol
InChI Key: VOGYCUUDPYTJBE-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminopropyl)benzoate is an aromatic ester derivative characterized by a benzoate core substituted at the 3-position with a 2-aminopropyl group (-CH₂CH(NH₂)CH₃).

Properties

IUPAC Name

methyl 3-(2-aminopropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(12)6-9-4-3-5-10(7-9)11(13)14-2/h3-5,7-8H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGYCUUDPYTJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminopropyl)benzoate typically involves the esterification of 3-(2-aminopropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2-aminopropyl)benzoic acid+methanolacid catalystMethyl 3-(2-aminopropyl)benzoate+water\text{3-(2-aminopropyl)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(2-aminopropyl)benzoic acid+methanolacid catalyst​Methyl 3-(2-aminopropyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminopropyl side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2-aminopropyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminopropyl)benzoate involves its interaction with specific molecular targets and pathways. The aminopropyl side chain can interact with various biological receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are analyzed below:

Substituent-Specific Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Substituents : A 3-methylbenzamide group with an N-(2-hydroxy-1,1-dimethylethyl) chain.
  • Key Differences: The amide linkage and hydroxyl group in this compound contrast with the ester and primary amine in Methyl 3-(2-aminopropyl)benzoate. The N,O-bidentate directing group in facilitates metal-catalyzed C–H functionalization, whereas the aminopropyl group in the target compound may act as a nucleophilic site or directing group in synthetic applications.
  • Synthesis: Prepared via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, differing from the esterification or alkylation routes likely required for the target compound.
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate ()
  • Substituents : Cyclopropylmethoxy and hydroxyl groups at positions 4 and 3, respectively.
  • Key Differences: The ether and phenolic hydroxyl groups confer acidity and steric hindrance, unlike the basic amine in this compound. This compound’s solubility profile (polar aprotic solvents) may differ due to hydrogen-bonding capacity.
Alkyl Benzoates (Methyl, Ethyl, Propyl) ()
  • Substituents : Simple alkyl chains (e.g., methyl, ethyl) esterified to the benzoate core.
  • Key Differences: Methyl benzoate lacks the aminopropyl group, resulting in lower polarity and basicity. Acute toxicity data (e.g., methyl benzoate oral LD₅₀ in rats: 1170 mg/kg) suggest that the addition of an aminopropyl group could alter toxicity profiles, though direct data are unavailable.
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate ()
  • Substituents : A 1,2,4-oxadiazole ring with a 2,2-dimethylpropyl group at position 3.
  • Such structural variations influence applications in medicinal chemistry or materials science.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Solubility (Polarity) Acute Toxicity (Oral LD₅₀, Rat)
This compound 3-(2-aminopropyl) ~207.27* High (polar solvents) Not reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N-(2-hydroxy-1,1-dimethylethyl) ~223.28* Moderate (DMF, DMSO) Not reported
Methyl benzoate () None (simple methyl ester) 136.15 Low (lipophilic) 1170 mg/kg
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate 4-(cyclopropylmethoxy), 3-hydroxy ~222.24* Moderate (ethanol, acetone) Not reported

*Calculated based on structural formulas.

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